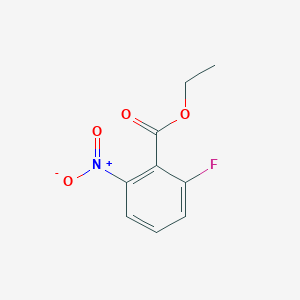

Ethyl 2-fluoro-6-nitrobenzoate

Description

Significance of Fluorinated Benzoate (B1203000) Esters in Synthetic Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov Fluorinated benzoate esters, as a class, are significant in synthetic chemistry for several reasons:

Enhanced Biological Activity: The introduction of fluorine can increase a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. researchgate.netnih.govnih.gov This often leads to improved pharmacological properties in drug candidates. researchgate.netnih.gov

Modified Reactivity: The high electronegativity of fluorine influences the electron distribution within the aromatic ring, affecting the reactivity of other functional groups. ontosight.ai This can be harnessed to direct the course of chemical reactions.

Versatile Intermediates: Fluorinated benzoate esters serve as key starting materials for the synthesis of a wide array of more complex fluorinated compounds, including pharmaceuticals and agrochemicals. ontosight.aiacs.orgnih.gov

Role of Nitro-Substituted Aromatic Systems in Advanced Organic Synthesis

Nitro-substituted aromatic compounds are fundamental building blocks in organic synthesis, prized for their versatile reactivity. numberanalytics.comnumberanalytics.comscispace.com The nitro group (-NO2) is a strong electron-withdrawing group, which imparts several key characteristics:

Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to attack by nucleophiles, facilitating the replacement of leaving groups on the ring. numberanalytics.comwikipedia.org

Directing Group in Electrophilic Aromatic Substitution: The nitro group is a deactivating meta-director for electrophilic aromatic substitution reactions. nih.gov

Conversion to Other Functional Groups: The nitro group can be readily reduced to an amino group (-NH2), providing a gateway to a vast range of other functionalities, such as amides, diazonium salts, and various heterocyclic systems. numberanalytics.comnumberanalytics.com This transformation is a cornerstone of many synthetic strategies.

Overview of Research Directions for Ethyl 2-fluoro-6-nitrobenzoate and its Analogues

Current research involving this compound and its related compounds is focused on several key areas:

Synthesis of Novel Heterocycles: The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds, which are often the core structures of biologically active molecules.

Medicinal Chemistry Applications: Researchers are exploring the use of this compound and its derivatives in the development of new therapeutic agents. For example, related fluoronitrobenzoic acid derivatives are being investigated for their potential in developing imaging agents for bacterial infections. nih.gov

Development of New Synthetic Methodologies: The reactivity of this compound is being studied to develop new and efficient synthetic methods. This includes exploring its participation in various coupling reactions and functional group transformations.

The strategic combination of a fluorine atom and a nitro group on a benzoate ester framework makes this compound a powerful tool in the hands of synthetic chemists, enabling the construction of complex and functionally diverse molecules with potential applications across various scientific disciplines.

Synthetic Methodologies and Strategic Approaches for this compound

The synthesis of this compound, a substituted aromatic compound with significant potential as a building block in pharmaceutical and materials science, involves several strategic approaches. These methodologies can be broadly categorized into direct synthesis routes, where the core structure is assembled in a linear fashion, and indirect methods that rely on the modification of pre-existing precursors.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTBBISJVNTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Studies of Ethyl 2 Fluoro 6 Nitrobenzoate

Electron-Withdrawing Group Effects on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. Groups that withdraw electron density from the ring, known as electron-withdrawing groups (EWGs), decrease the ring's nucleophilicity, making it less reactive toward electrophilic aromatic substitution and more susceptible to nucleophilic attack. minia.edu.egmasterorganicchemistry.com Ethyl 2-fluoro-6-nitrobenzoate possesses two such groups, a fluorine atom and a nitro group, which profoundly impact its chemical behavior.

Influence of Fluorine and Nitro Substituents on Electronic Distribution

The fluorine and nitro groups deactivate the benzene (B151609) ring through potent electron-withdrawing effects, operating via both inductive and resonance mechanisms.

Fluorine: As the most electronegative element, fluorine exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring through the sigma (σ) bond. libretexts.orglibretexts.org While it also possesses lone pairs that can be donated into the ring via a resonance effect (+R), this effect is weak for halogens and is outweighed by its powerful inductive withdrawal. libretexts.org

Nitro Group (NO₂): The nitro group is one of the most powerful EWGs. It withdraws electron density strongly through both an inductive effect (-I), due to the formal positive charge on the nitrogen atom, and a significant resonance effect (-R). minia.edu.egresearchgate.net The resonance effect delocalizes the ring's pi (π) electrons onto the oxygen atoms of the nitro group, creating a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. researchgate.net

The combined influence of the ortho-fluoro and ortho-nitro substituents in this compound makes the aromatic ring highly electron-poor, which is a critical factor in its reactivity profile.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Fluorine | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating |

| **Nitro (NO₂) ** | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Deactivating |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pronounced electron-deficient nature of the ring, coupled with the presence of a good leaving group (fluoride), makes this compound an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comwikipedia.org This reaction pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . masterorganicchemistry.comwikipedia.org

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In this compound, the negative charge of the intermediate is effectively delocalized and stabilized by the strong resonance-withdrawing effect of the ortho-nitro group. wikipedia.org This stabilization lowers the activation energy of the first step, facilitating the substitution. Interestingly, in the context of SNAr, fluoride is an excellent leaving group because the rate-limiting step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity that polarizes the C-F bond. masterorganicchemistry.comyoutube.com

Ester Hydrolysis Mechanisms under Diverse Conditions

The ethyl ester functional group of this compound can undergo hydrolysis to yield 2-fluoro-6-nitrobenzoic acid. This reaction is typically catalyzed by acid or base.

Under basic conditions, the hydrolysis generally proceeds through a base-catalyzed acyl cleavage (BAC2) mechanism . nih.gov This pathway involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate anion. A final protonation step gives the carboxylic acid. The presence of electron-withdrawing groups on the aromatic ring, such as fluorine and nitro, is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack and facilitating hydrolysis compared to unsubstituted benzoate (B1203000) esters. nih.gov

Enzymatic hydrolysis represents another pathway under diverse conditions. Lipases, for instance, are known to catalyze the hydrolysis of esters. While specific studies on this compound are not prevalent, related compounds like ethyl 2-fluorohexanoate have been shown to undergo enzyme-catalyzed kinetic resolution via hydrolysis, indicating that such biocatalytic transformations are feasible. orgsyn.org

Reduction Chemistry of the Nitro Group to Amine Functionality

The nitro group is a versatile functional group that can be readily reduced to an amine (NH₂). This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com The reduction of the nitro group in this compound to yield Ethyl 2-amino-6-fluorobenzoate can be achieved using several standard methods.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is often clean and efficient.

Metal-Acid Systems: The reduction can also be accomplished by using an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com

| Reagent/System | Description |

| H₂ / Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation; a common and efficient method for reducing nitro groups. masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn with HCl | A classic method involving a metal and a strong acid to effect the reduction. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A milder reducing agent that can sometimes offer better selectivity. wikipedia.org |

Theoretical Elucidation of Reaction Mechanisms and Transition States

While experimental studies provide invaluable data on reaction outcomes, theoretical and computational chemistry offer deep insights into the underlying mechanisms, energetics, and structures of transition states that are often inaccessible through experimentation.

Computational Modeling of Potential Energy Surfaces

Computational modeling can be employed to map the potential energy surface for the reactions of this compound. By using quantum mechanical methods, it is possible to calculate the relative energies of reactants, intermediates, transition states, and products.

For the SNAr reaction, computational models can:

Determine the geometry and stability of the Meisenheimer complex.

Calculate the activation energy barriers for both the nucleophilic addition and the leaving group elimination steps.

Elucidate the role of the nitro and fluoro groups in stabilizing the reaction intermediates and transition states.

Similarly, for the reduction of the nitro group, theoretical models can help to understand the stepwise process of oxygen removal and hydrogen addition at the molecular level. Quantum chemistry descriptors, such as the Charge of the Substituent Active Region (cSAR) and models for π-Electron Delocalization (pEDA/sEDA), can be used to quantify the electron-accepting properties of the nitro group and how they are influenced by its conformation relative to the aromatic ring. researchgate.net These calculations provide a quantitative basis for understanding the compound's reactivity and for predicting its behavior in various chemical environments.

Analysis of Intermediate Species and Reaction Kinetics

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr), a cornerstone reaction for electron-deficient aromatic systems. The presence of a strongly electron-withdrawing nitro group (ortho to the fluorine atom) and an ester group significantly activates the aromatic ring towards attack by nucleophiles. Mechanistic investigations into the reactivity of analogous ortho-nitro-substituted fluoroaromatic compounds provide a framework for understanding the kinetic profile and the transient species involved in the reactions of this compound.

Intermediate Species: The Meisenheimer Complex

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the case of this compound, the reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the fluorine atom. This addition step temporarily disrupts the aromaticity of the ring, leading to the formation of a cyclohexadienyl anion intermediate.

The generalized structure of the Meisenheimer complex formed during the nucleophilic attack on this compound is depicted below:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile attacks the carbon attached to the fluorine, breaking the aromaticity of the ring.

A resonance-stabilized carbanion, the Meisenheimer complex, is formed. The negative charge is delocalized, with significant density on the oxygen atoms of the nitro group.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions.

This step is typically fast.

Reaction Kinetics

The kinetics of SNAr reactions involving activated aryl fluorides are well-documented and generally follow a second-order rate law: rate = k[Aryl Halide][Nucleophile]. The rate-determining step is typically the formation of the Meisenheimer complex, as this involves the disruption of the stable aromatic system.

While specific kinetic data for this compound is not extensively reported, the principles governing its reactivity can be inferred from studies on analogous compounds, such as 2-fluoronitrobenzene and its derivatives. The reaction rates are influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Electron-Withdrawing Groups: The presence and positioning of electron-withdrawing groups are paramount. The ortho nitro group in this compound provides significant activation.

Due to the absence of specific experimental data for this compound in the surveyed literature, the following tables present representative kinetic data for the analogous reaction of 2-fluoronitrobenzene with a common nucleophile, piperidine, to illustrate the typical kinetic parameters measured in such studies. This data is for illustrative purposes and should not be taken as the actual experimental values for this compound.

Illustrative Kinetic Data for a Related Reaction: 2-Fluoronitrobenzene with Piperidine

| Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Toluene | 25 | 0.15 |

| Dioxane | 25 | 0.45 |

| Acetonitrile | 25 | 2.50 |

| DMSO | 25 | 15.0 |

This is representative data based on known solvent effects in SNAr reactions and is for illustrative purposes only.

Illustrative Activation Parameters for a Related Reaction

| Parameter | Illustrative Value |

| Activation Energy (Ea) | 40 - 60 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 38 - 58 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 to -120 J/mol·K |

These are typical ranges for SNAr reactions of activated aryl halides and are for illustrative purposes only.

The negative entropy of activation is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Fluoro 6 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and the electronic environment of the nuclei. For Ethyl 2-fluoro-6-nitrobenzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound has been reported as follows: ¹H NMR (400 MHz, DMSO-d6) δ 8.14-8.06 (m, 1H), 7.91-7.81 (m, 2H), 4.40 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) rsc.org.

The signals in the aromatic region (δ 8.14-7.81) correspond to the three protons on the benzene (B151609) ring. The multiplet nature of these signals is due to spin-spin coupling between the aromatic protons and with the fluorine atom. The quartet at δ 4.40 is characteristic of the methylene (-CH₂) group of the ethyl ester, which is coupled to the three protons of the adjacent methyl group. The triplet at δ 1.30 corresponds to the methyl (-CH₃) group of the ethyl ester, coupled to the two protons of the adjacent methylene group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.14-8.06 | m | - | 1H | Aromatic CH |

| 7.91-7.81 | m | - | 2H | Aromatic CH |

| 4.40 | q | 7.2 | 2H | O-CH₂-CH₃ |

| 1.30 | t | 7.2 | 3H | O-CH₂-CH₃ |

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. Specific experimental ¹⁹F NMR data for this compound is not available in the provided search results. However, the spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the electronic effects of the nitro and ester groups. Furthermore, the signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. While a specific experimental FT-IR spectrum for this compound is not provided in the search results, the characteristic absorption bands can be predicted based on its functional groups. Key expected absorptions would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.

N-O Stretch: Strong absorption bands for the nitro group, typically observed as two distinct peaks around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).

C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1300-1000 cm⁻¹ region.

C-F Stretch: An absorption band for the carbon-fluorine bond, which is typically strong and appears in the 1400-1000 cm⁻¹ range.

Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720-1740 |

| Nitro | N-O Asymmetric Stretch | 1550-1500 |

| Nitro | N-O Symmetric Stretch | 1350-1300 |

| Ester | C-O Stretch | 1300-1000 |

| Aryl Fluoride (B91410) | C-F Stretch | 1400-1000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Specific experimental Raman data for this compound was not found in the search results. Generally, Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the nitro group and the aromatic ring would be expected to produce strong signals in the Raman spectrum. The C=O stretch of the ester is typically weaker in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the analytical characterization of organic molecules, offering precise information on molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon electron ionization, the molecule is expected to form a molecular ion peak (M+). Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), or the nitro group (-NO2). The fragmentation pattern for the related compound, ethyl 2-nitrobenzoate, shows characteristic losses that help in identifying the structure. A plausible fragmentation pathway for this compound would involve initial cleavages at the ester functional group, followed by fragmentation of the aromatic ring.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (predicted) | Description |

| [C9H8FNO4]+• | 213 | Molecular Ion |

| [C9H8FNO4 - OCH2CH3]+ | 168 | Loss of ethoxy radical |

| [C9H8FNO4 - CH2CH3]+ | 184 | Loss of ethyl radical |

| [C9H8FNO4 - NO2]+ | 167 | Loss of nitro group |

| [C7H4FO2]+ | 139 | Further fragmentation |

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C9H8FNO4), HRMS would confirm its elemental composition by providing a mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm).

While direct HRMS data for this compound is not available, the expected accurate mass can be calculated and would be a key identifier in any analysis.

Table 2: Calculated High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C9H8FNO4 + H]+ | 214.0510 |

| [C9H8FNO4 + Na]+ | 236.0330 |

Note: These values are calculated based on the elemental composition.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

To date, the crystal structure of this compound has not been reported in crystallographic databases. However, the analysis of a closely related isomer, ethyl 4-fluoro-3-nitrobenzoate, provides valuable insights into the likely solid-state conformation. The crystal structure of this isomer reveals a planar arrangement of the benzene ring, with the nitro and ester groups oriented at specific angles relative to the ring. It is expected that this compound would adopt a similar conformation, with the steric hindrance between the ortho-substituents potentially leading to some torsion in the ester group.

Table 3: Representative Crystallographic Data for a Related Isomer (Ethyl 4-fluoro-3-nitrobenzoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.934 |

| b (Å) | 24.012 |

| c (Å) | 5.038 |

| β (°) | 100.34 |

| Volume (ų) | 943.9 |

Note: This data is for a related isomer and serves as an illustrative example.

Electronic Spectroscopy: UV-Visible Absorption Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds, characteristic absorptions are observed due to π → π* and n → π* transitions.

While the specific UV-Visible absorption spectrum for this compound is not documented, the spectra of related nitroaromatic compounds typically show strong absorption bands in the ultraviolet region. The presence of the nitro group, a strong chromophore, and the ester group, an auxochrome, on the benzene ring is expected to result in distinct absorption maxima. The solvent used for the analysis can also influence the position and intensity of these bands.

Table 4: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~250-280 | Ethanol |

| n → π | ~300-340 | Ethanol |

Note: These values are estimations based on the electronic properties of similar aromatic nitro compounds.

Thermal Analysis Methods for Molecular Stability (e.g., TGA/DTA)

Nitroaromatic compounds are known for their energetic nature, and their thermal decomposition is a critical aspect of their safety and handling profile. Studies on nitrobenzoic acid isomers, such as o-nitrobenzoic acid, m-nitrobenzoic acid, and p-nitrobenzoic acid, reveal that these compounds undergo significant exothermic decomposition at elevated temperatures.

A study investigating the thermal decomposition of nitrobenzoic acid isomers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) found that the decomposition process is characterized by a single exothermic event. The onset and peak decomposition temperatures are influenced by the position of the nitro group on the benzene ring. For instance, at a heating rate of 5.0 °C min-1, the decomposition heats for o-, m-, and p-nitrobenzoic acid were found to be 542.27 J g-1, 458.62 J g-1, and 335.61 J g-1, respectively scielo.br. The peak decomposition temperatures for p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid are reported as 205 °C, 181 °C, and 196 °C, respectively scielo.br.

The thermal stability of these isomers at elevated temperatures was determined to follow the order: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid scielo.br. This indicates that the meta-isomer possesses the highest thermal stability among the three. The apparent activation energies for the decomposition of p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid were calculated to be 157.00 kJ mol-1, 203.43 kJ mol-1, and 131.31 kJ mol-1, respectively scielo.br.

Based on these findings for nitrobenzoic acids, it can be inferred that this compound would also exhibit a distinct thermal decomposition profile. The presence of the nitro group ortho to the ester functionality, along with the fluorine atom, would influence the electronic and steric environment of the molecule, thereby affecting its thermal stability. It is plausible that the decomposition of this compound would be an energetic process, likely initiated by the cleavage of the C-NO2 bond, which is a common decomposition pathway for nitroaromatic compounds.

The following table summarizes the thermal decomposition data for the nitrobenzoic acid isomers, which serves as a relevant reference for understanding the potential thermal behavior of this compound.

| Compound | Peak Decomposition Temperature (°C) | Decomposition Heat (J g⁻¹) at 5.0 °C min⁻¹ | Average Apparent Activation Energy (kJ mol⁻¹) |

| o-Nitrobenzoic acid | 196 | 542.27 | 131.31 |

| m-Nitrobenzoic acid | 181 | 458.62 | 203.43 |

| p-Nitrobenzoic acid | 205 | 335.61 | 157.00 |

Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers scielo.br.

Computational Chemistry and Theoretical Insights into Ethyl 2 Fluoro 6 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule. These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each providing a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable combination of accuracy and efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the investigation of larger and more complex systems than traditional ab initio methods.

For a molecule such as Ethyl 2-fluoro-6-nitrobenzoate, DFT studies would typically be employed to:

Optimize the molecular geometry to find its most stable three-dimensional structure.

Calculate vibrational frequencies to predict its infrared and Raman spectra.

Determine various thermodynamic properties like enthalpy and Gibbs free energy.

Analyze electronic properties, including the distribution of electrons and orbital energies.

While specific DFT studies detailing optimized geometrical parameters (bond lengths, bond angles) for this compound are not widely available in public literature, calculations would typically be performed using a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**) to model the system accurately.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles and physical constants, without using experimental data for parameterization. libretexts.org These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster), offer high accuracy but are computationally very demanding, limiting their application to smaller molecules. libretexts.org

Semi-empirical methods, in contrast, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and those developed by Pople's group (CNDO, INDO, NDDO) are significantly faster than ab initio or DFT methods, making them suitable for very large molecular systems. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule under study being similar to the molecules used for their parameterization. wikipedia.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational analysis provides detailed insights into how electrons are distributed and how they influence the molecule's reactivity and interactions.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. walisongo.ac.id The MESP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values:

Red: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen or fluorine). These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around electropositive atoms (like hydrogen) or areas with electron deficiency. These sites are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MESP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and ester groups, as well as the fluorine atom, indicating these as primary sites for interacting with electrophiles. Positive potential (blue) would be expected near the hydrogen atoms of the ethyl group and potentially on the carbon atom attached to the electron-withdrawing nitro and fluoro groups.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. A molecule's nucleophilicity is driven by the properties of its HOMO. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. The electrophilicity of a molecule is determined by its LUMO. youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro and fluoro groups would be expected to lower the energy of the LUMO, influencing its electronic transitions and reactivity.

Table 1: Conceptual HOMO-LUMO Analysis for this compound

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest energy orbital that is vacant. | Represents the ability to accept electrons (electrophilicity). |

| Energy Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Note: Specific energy values require dedicated quantum chemical calculations.

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insight into its polarity and electrostatic interactions.

Mulliken Population Analysis: This is a common method for calculating partial atomic charges by partitioning the total electron population among the different atoms in the molecule. q-chem.com While conceptually simple and widely used, Mulliken charges are known to be highly dependent on the basis set chosen for the calculation, which can sometimes lead to unphysical results. q-chem.com

For this compound, both methods would be expected to show significant negative partial charges on the highly electronegative oxygen and fluorine atoms, and positive charges on the carbon atoms attached to them, reflecting the polar nature of the C-F, C-N, and C=O bonds.

Table 2: Expected Partial Charge Distribution Trends

| Atom/Group | Expected Partial Charge | Reason |

|---|---|---|

| Oxygen Atoms (Nitro/Ester) | Negative | High electronegativity, electron-withdrawing nature. |

| Fluorine Atom | Negative | Highest electronegativity among the elements. |

| Nitrogen Atom (Nitro) | Positive | Bonded to two highly electronegative oxygen atoms. |

| Carbonyl Carbon (Ester) | Positive | Bonded to two electronegative oxygen atoms. |

Note: The table reflects general chemical principles. Precise values are obtained from quantum calculations.

Structure-Reactivity Relationships (SAR) from a Theoretical Perspective

The principles of computational chemistry offer a powerful lens through which to dissect the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing theoretical models, it is possible to gain a deeper understanding of the electronic effects exerted by the fluoro and nitro substituents on the benzoate (B1203000) ring, thereby predicting its behavior in chemical reactions.

Hammett Equation and Substituent Constant Derivations

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while ρ characterizes the sensitivity of a given reaction to these effects.

For this compound, the presence of two ortho substituents complicates the direct application of standard Hammett σ values, which are typically derived from meta and para-substituted systems to avoid steric interactions. The 2-fluoro and 6-nitro groups exert significant electronic and steric effects that are not simply additive. The fluorine atom is an electronegative substituent that withdraws electron density through the inductive effect (σI). Conversely, the nitro group is a strong electron-withdrawing group through both inductive and resonance effects (σR).

The derivation of specific substituent constants for the combined 2-fluoro-6-nitro moiety would require experimental rate data from a series of reactions. However, computational methods provide a viable alternative for estimating these values. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to calculate the electron density distribution and molecular electrostatic potential of this compound. science.gov From these calculations, it is possible to derive theoretical descriptors that correlate with Hammett σ constants. For instance, calculated changes in core-electron binding energies have been shown to linearly correlate with Hammett substituent constants. wikipedia.org

A hypothetical approach to computationally derive a substituent constant for the 2-fluoro-6-nitro group would involve:

Modeling a reference reaction: The hydrolysis of a series of substituted ethyl benzoates is a common reference reaction.

Calculating reaction energetics: Using a suitable level of theory (e.g., DFT with an appropriate basis set), the activation energies or reaction free energies for the hydrolysis of ethyl benzoate and this compound would be calculated.

Applying the Hammett equation: By comparing the calculated energetic data, a theoretical σ value for the 2-fluoro-6-nitro substituent could be estimated.

Interactive Data Table: Theoretical Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Expected Impact on Reactivity |

| 2-Fluoro | Electron-withdrawing | Weakly electron-donating | Increase |

| 6-Nitro | Strongly electron-withdrawing | Strongly electron-withdrawing | Significant Increase |

| Ethyl Ester | Electron-withdrawing | Weakly electron-donating | Deactivating for electrophilic substitution |

This table presents a qualitative prediction of the electronic effects of the substituents on the reactivity of the benzene (B151609) ring towards nucleophilic aromatic substitution.

Prediction of Reactive Sites and Positional Selectivity

Computational chemistry provides invaluable tools for predicting the most likely sites of chemical reactions on a molecule. For this compound, key areas of interest for reactivity include the aromatic ring, the carbonyl carbon of the ester group, and the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. Computational modeling can pinpoint the most electrophilic carbon atoms on the ring. Molecular electrostatic potential (MEP) maps, for instance, can visually represent the electron density distribution, with regions of positive potential (blue) indicating electrophilic sites prone to nucleophilic attack. It is anticipated that the carbon atom bearing the fluorine atom (C2) would be the primary site for nucleophilic attack, as the fluorine atom is a good leaving group and its departure is facilitated by the stabilizing effect of the adjacent nitro group on the intermediate Meisenheimer complex.

Electrophilic Aromatic Substitution (EAS): The benzoate ring in this compound is strongly deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the fluoro, nitro, and ester groups. Computational calculations would predict a significantly high activation energy for any EAS reaction.

Reactivity of the Ester Group: The carbonyl carbon of the ethyl ester group is an electrophilic center and can be a site for nucleophilic acyl substitution. The electron-withdrawing nature of the substituents on the ring would further enhance the electrophilicity of this carbon, making the ester susceptible to hydrolysis or other nucleophilic attacks at the carbonyl group.

Interactive Data Table: Predicted Reactive Sites

| Site | Type of Reaction | Computational Evidence | Predicted Reactivity |

| C2-F | Nucleophilic Aromatic Substitution | High positive electrostatic potential, LUMO lobe localization | High |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Positive Mulliken/NPA charge, LUMO localization | Moderate to High |

| Aromatic Ring (C3, C4, C5) | Electrophilic Aromatic Substitution | Low electron density, high activation energies | Very Low |

Dynamics and Conformational Analysis

The static picture of a molecule provided by its lowest-energy structure is often insufficient to fully understand its behavior. Molecular dynamics and conformational analysis provide insights into the flexibility and accessible shapes of a molecule, which can influence its reactivity and interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the time-dependent behavior of this compound, providing a dynamic picture of its conformational landscape. By simulating the molecule's movements over time in a given environment (e.g., in a solvent), MD can reveal the preferred orientations of the substituent groups and the energetic barriers between different conformations.

An MD simulation of this compound would likely show significant rotational freedom around the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the ester. The simulation would also capture the out-of-plane vibrations of the nitro group. The trajectory data from an MD simulation can be used to calculate various properties, such as radial distribution functions with solvent molecules and time correlation functions for different molecular motions.

Conformational Preferences and Energetic Landscapes

Due to steric hindrance between the ortho substituents (fluoro and nitro groups) and the ethyl ester group, this compound is expected to adopt a non-planar conformation. The ester group will likely be twisted out of the plane of the benzene ring to minimize steric repulsion.

Computational methods can be used to systematically explore the conformational space of the molecule. By rotating the dihedral angles associated with the ester group and the nitro group, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy (stable) conformations and the transition states that connect them.

A relaxed scan of the dihedral angle between the plane of the benzene ring and the plane of the ester group would likely show a global energy minimum where the ester is significantly twisted. A secondary, higher-energy minimum might exist for a different rotational isomer. The energy barrier between these conformers would determine the rate of their interconversion at a given temperature.

Interactive Data Table: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (Ring-Ester) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Global Minimum | ~60° | 0.0 | >95 |

| Local Minimum | ~120° | 2.5 | <5 |

| Transition State | ~90° | 4.0 | - |

This table represents a hypothetical energy landscape based on the expected steric hindrance in the molecule. Actual values would require specific computational studies.

Future Research Directions and Emerging Paradigms for Ethyl 2 Fluoro 6 Nitrobenzoate

Catalyst Development for Enhanced Synthesis and Selectivity

Future research will likely focus on the development of novel catalytic systems to improve the synthesis of Ethyl 2-fluoro-6-nitrobenzoate, targeting higher yields, greater selectivity, and more environmentally benign reaction conditions. While traditional syntheses may rely on stoichiometric reagents, advanced catalysts offer pathways to more efficient and sustainable processes.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid-phase catalysts, such as zeolites or functionalized polymers, could simplify product purification and catalyst recovery. For instance, studies on the synthesis of related compounds like ethyl 4-nitrobenzoate (B1230335) have shown the effectiveness of nanoporous acid catalysts, such as the hydrogen forms of natural zeolites, in promoting esterification scirp.org. Research could explore similar catalysts for the esterification of 2-fluoro-6-nitrobenzoic acid, potentially increasing conversion rates and product yields under solvent-free conditions scirp.org.

Homogeneous Catalysis: The design of soluble, highly active catalysts, including organometallic complexes, could offer precise control over the reaction. For downstream applications, such as the selective reduction of the nitro group, new rhenium-based nanocomposite catalysts have shown promise for the sustainable conversion of nitroaromatic compounds to aromatic amines mdpi.com. Adapting such catalysts could be crucial for creating derivatives of this compound.

Biocatalysis: The use of enzymes (biocatalysts) presents a green alternative for synthesis. Lipases could be investigated for the esterification step, potentially offering high selectivity and operation under mild conditions, thereby reducing energy consumption and by-product formation.

| Catalyst Type | Potential Application in Synthesis/Derivatization | Anticipated Advantages | Representative Research on Related Compounds |

|---|---|---|---|

| Nanoporous Zeolites (e.g., H-CL, H-MOR) | Esterification of 2-fluoro-6-nitrobenzoic acid | High conversion rates, reusability, solvent-free conditions. | Synthesis of Ethyl 4-nitrobenzoate scirp.org. |

| Rhenium-based Nanocomposites | Selective reduction of the nitro group. | High efficiency, suitability for continuous-flow systems. | Reduction of various nitroaromatic compounds mdpi.com. |

| Enzymes (e.g., Lipases) | Esterification of 2-fluoro-6-nitrobenzoic acid | High selectivity, mild reaction conditions, environmentally friendly. | General biocatalytic esterification processes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms. These technologies offer enhanced safety, reproducibility, and scalability, making them ideal for the synthesis and optimization of compounds like this compound.

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing a multi-step flow process for this compound could improve reaction control and safety, particularly for energetic nitration steps uc.pt. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities researchgate.net. The synthesis of related heterocyclic compounds has demonstrated the advantage of sequential flow processes in avoiding the handling of hazardous intermediates uc.pt.

Automated Reaction Optimization: Integrating flow reactors with automated sampling and analysis allows for high-throughput screening of reaction conditions. Robotic platforms can systematically vary parameters to rapidly identify the optimal conditions for yield and selectivity, significantly accelerating process development scribd.comyoutube.com.

End-to-End Synthesis: The ultimate goal is the creation of fully automated, end-to-end systems that can perform the entire synthesis, purification, and analysis of this compound and its derivatives without manual intervention scribd.com. This approach not only increases efficiency but also allows for the on-demand synthesis of specific compounds.

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the use of advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction as it occurs, providing valuable insights that are often missed with traditional offline analysis spectroscopyonline.com.

Emerging applications of these techniques include:

Real-Time Reaction Profiling: Techniques such as Raman and mid-infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time spectroscopyonline.com. This is particularly useful for identifying transient or labile intermediates and for determining the precise endpoint of a reaction, preventing the formation of impurities spectroscopyonline.com.

Mechanistic Investigations: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, helping to elucidate complex reaction pathways cardiff.ac.uk. Monitoring nitration reactions, a key step in the synthesis of precursors, can be achieved using various spectroscopic methods to understand the formation of reactive nitrogen species nih.govnih.gov.

Process Analytical Technology (PAT): The integration of in situ spectroscopy into automated synthesis platforms is a cornerstone of PAT. This allows for continuous monitoring and control of the manufacturing process, ensuring consistent product quality and optimizing resource efficiency spectroscopyonline.com.

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, functional group changes. | Monitoring the conversion of the carboxylic acid and the formation of the ester. |

| Mid-Infrared (IR) Spectroscopy | Characteristic functional group absorptions. | Tracking the disappearance of the O-H stretch and appearance of the ester C=O stretch. |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and environment. | Identifying reaction intermediates and quantifying isomeric purity in real-time. |

Machine Learning and AI in Predicting Reactivity and Designing Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the de novo design of molecules with desired properties beilstein-journals.org. Applying these computational tools to this compound could dramatically accelerate the discovery of new derivatives and synthetic routes.

Future directions include:

Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the major product, yield, and optimal conditions for the synthesis of this compound nih.govmit.edubohrium.com. These models can identify non-obvious reaction pathways and help chemists avoid unproductive experiments nih.gov. For example, neural networks can learn the complex interplay of reactants and catalysts to anticipate the outcome of reactions like aromatic nitration mit.edu.

Generative Models for Derivative Design: AI can be used to design novel derivatives of this compound with specific target properties. Generative models can explore a vast chemical space to propose new structures that are predicted to have enhanced biological activity, improved material properties, or other desirable characteristics.

Predictive Toxicology and Property Modeling: ML algorithms can predict various physicochemical and toxicological properties of designed derivatives before they are synthesized. This in silico screening can prioritize the most promising candidates for synthesis, saving time and resources researchgate.net.

Supramolecular Chemistry and Noncovalent Interactions

The study of how molecules assemble through noncovalent interactions is a key aspect of supramolecular chemistry fortunejournals.com. The fluorine atom and the nitro group in this compound are both capable of participating in a range of noncovalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking nso-journal.orgsemanticscholar.org. Exploring these interactions can lead to the development of new materials and functional systems.

Future research in this domain could focus on:

Crystal Engineering: Systematically studying the noncovalent interactions of this compound can enable the rational design of crystalline materials with specific architectures and properties. The interplay between weak interactions can be used to control the packing of molecules in the solid state rsc.org.

Host-Guest Chemistry: The nitroaromatic core of the molecule could act as a guest that binds to specifically designed host molecules. This could be exploited for applications in chemical sensing, where the binding event leads to a detectable signal, such as a change in fluorescence researchgate.netresearchgate.net.

Functional Materials: Nitro compounds have been shown to play a co-catalytic role in certain reactions through the formation of supramolecular aggregates nih.gov. Investigating the self-assembly of this compound could reveal potential applications in catalysis or the development of materials with unique electronic or optical properties. The formation of supramolecular assemblies is driven by a combination of forces, and understanding these can allow for the creation of ordered nanostructures fortunejournals.comnso-journal.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.